molecular formula C10H10O4 B1611054 4,5-Dimethoxyisobenzofuran-1(3H)-one CAS No. 4741-58-6

4,5-Dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B1611054
CAS No.: 4741-58-6
M. Wt: 194.18 g/mol
InChI Key: ZXIMTZPOPPEWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxyisobenzofuran-1(3H)-one is an organic compound with the molecular formula C10H10O4 It is a derivative of isobenzofuranone, characterized by the presence of two methoxy groups at the 4 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxyisobenzofuran-1(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 4,5-dimethoxyphthalic anhydride. The reaction typically proceeds under acidic or basic conditions, facilitating the formation of the isobenzofuranone ring.

Example Synthesis:

    Starting Material: 4,5-Dimethoxyphthalic anhydride

    Reagents: Acetic anhydride, sulfuric acid

    Conditions: Reflux at elevated temperatures

    Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation Products: Quinones

    Reduction Products: Dihydro derivatives

    Substitution Products: Halogenated derivatives

Scientific Research Applications

4,5-Dimethoxyisobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

4,5-Dimethoxyisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:

    4,5-Dimethoxyphthalic anhydride: A precursor in the synthesis of this compound.

    Isobenzofuranone derivatives: Compounds with similar core structures but different substituents, which can exhibit varying chemical and biological properties.

Uniqueness

List of Similar Compounds

  • 4,5-Dimethoxyphthalic anhydride
  • 5,6-Dimethoxyisobenzofuran-1,3-dione
  • 4,5-Dimethoxyphthalide

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4,5-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-8-4-3-6-7(9(8)13-2)5-14-10(6)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIMTZPOPPEWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)OC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505231
Record name 4,5-Dimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4741-58-6
Record name 4,5-Dimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-dimethoxybenzoic-acid (5.0 g, 27 mmol) was added to Formalin (36 ml) saturated with hydrogen chloride gas, and stirred with bubbling hydrogen chloride gas at 65° C. for 2 hrs. The reaction solution was concentrated under reduced pressure, and to the residue was added water (16 ml), followed by neutralizing with dilute aqueous ammonia (concentrated aqueous ammonia:water=2:3). The precipitated crystals were collected by filtration, washed with water, followed by drying to give 4.0 g of 4,5-dimethoxyphthalide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethoxyisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
4,5-Dimethoxyisobenzofuran-1(3H)-one
Reactant of Route 3
Reactant of Route 3
4,5-Dimethoxyisobenzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
4,5-Dimethoxyisobenzofuran-1(3H)-one
Reactant of Route 5
Reactant of Route 5
4,5-Dimethoxyisobenzofuran-1(3H)-one
Reactant of Route 6
Reactant of Route 6
4,5-Dimethoxyisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.